molecular formula C5H4BrN3O4 B1436697 methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate CAS No. 1187560-11-7

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B1436697
CAS No.: 1187560-11-7
M. Wt: 250.01 g/mol
InChI Key: XUVCMPFCEGCQFA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H4BrN3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: The compound’s derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

This compound has been classified with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Future Directions

Pyrazoles, including “methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

Preparation Methods

The synthesis of methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate typically involves the bromination and nitration of pyrazole derivatives. One common method includes the reaction of methyl 3-carboxylate pyrazole with bromine and nitric acid under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVCMPFCEGCQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649780
Record name Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187560-11-7
Record name Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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